molecular formula C15H19N3O2S B2720912 4-amino-N-butyl-3-(4-methoxyphenyl)isothiazole-5-carboxamide CAS No. 1286720-50-0

4-amino-N-butyl-3-(4-methoxyphenyl)isothiazole-5-carboxamide

Cat. No.: B2720912
CAS No.: 1286720-50-0
M. Wt: 305.4
InChI Key: MUWIICKJOOPRRH-UHFFFAOYSA-N
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Description

4-amino-N-butyl-3-(4-methoxyphenyl)isothiazole-5-carboxamide is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-butyl-3-(4-methoxyphenyl)isothiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with butylamine, followed by cyclization with a suitable reagent to form the isothiazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time, optimizing the production process for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-butyl-3-(4-methoxyphenyl)isothiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-butyl-3-(4-methoxyphenyl)isothiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-butyl-3-(4-methoxyphenyl)isothiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxamide
  • 4-amino-N-butyl-3-phenylisothiazole-5-carboxamide
  • 4-amino-N-butyl-3-(4-chlorophenyl)isothiazole-5-carboxamide

Uniqueness

4-amino-N-butyl-3-(4-methoxyphenyl)isothiazole-5-carboxamide is unique due to the presence of the butyl and methoxy groups, which impart specific chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4-amino-N-butyl-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-4-9-17-15(19)14-12(16)13(18-21-14)10-5-7-11(20-2)8-6-10/h5-8H,3-4,9,16H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWIICKJOOPRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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